
1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane is a halogenated organic compound. It is characterized by the presence of multiple chlorine and fluorine atoms attached to a heptane backbone. This compound is part of a class of chemicals known for their stability and resistance to degradation, making them useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane typically involves the halogenation of heptane derivatives. The process includes:
Chlorination: Heptane is subjected to chlorination using chlorine gas under UV light to introduce chlorine atoms.
Fluorination: The chlorinated heptane is then treated with fluorinating agents such as hydrogen fluoride (HF) or antimony trifluoride (SbF3) to replace hydrogen atoms with fluorine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).
Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield alcohols, while elimination reactions can produce alkenes.
Applications De Recherche Scientifique
1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in studies involving the interaction of halogenated compounds with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials such as fluoropolymers and as a heat transfer fluid in specialized applications.
Mécanisme D'action
The mechanism by which 1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane exerts its effects involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. These interactions can disrupt normal cellular processes, leading to various biological effects. The compound’s stability and resistance to degradation also play a role in its prolonged activity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: Another halogenated compound with similar stability and resistance to degradation.
1,1,1-Trichloro-2,2-diphenylethane (DDT): Known for its use as an insecticide, shares similar halogenation but differs in its biological activity and environmental impact.
Uniqueness
1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane is unique due to its high degree of halogenation, which imparts exceptional stability and resistance to chemical and biological degradation. This makes it particularly useful in applications requiring long-term stability and minimal reactivity.
Propriétés
Numéro CAS |
88639-56-9 |
|---|---|
Formule moléculaire |
C7Cl3F13 |
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
1,1,1-trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane |
InChI |
InChI=1S/C7Cl3F13/c8-6(9,10)4(17,18)2(13,14)1(11,12)3(15,16)5(19,20)7(21,22)23 |
Clé InChI |
GKOSCYYSOSGVMY-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(Cl)(Cl)Cl)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


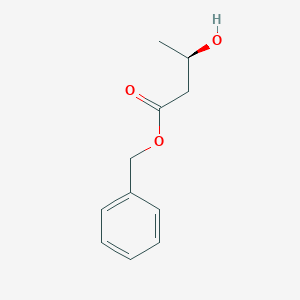
![2,2'-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol]](/img/structure/B14386056.png)


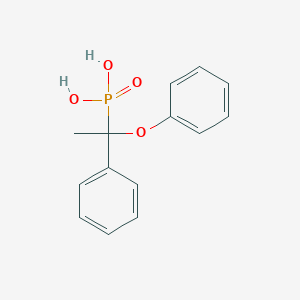


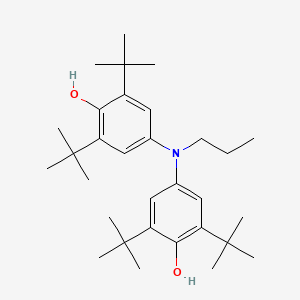
![1-(2-Phenylethyl)-1-azaspiro[4.5]decan-4-one;hydrochloride](/img/structure/B14386114.png)
![3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14386122.png)
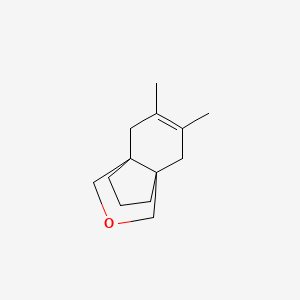
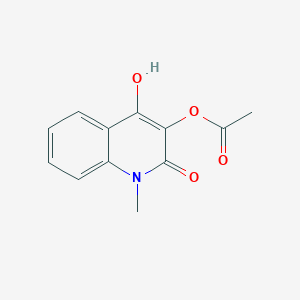
![2',2'-Dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1'-cyclopropane]](/img/structure/B14386139.png)

